![molecular formula C19H34F3N3O B4533048 N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanamide](/img/structure/B4533048.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanamide
Description
Synthesis Analysis
The synthesis of compounds related to N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanamide often involves multi-step reactions that can include the formation of piperidinyl and pyrrolidinyl rings, introduction of fluorinated alkyl groups, and final amide formation. For example, compounds with structural similarities have been synthesized through methods that could be adapted for the target compound. These processes might involve reactions like Michael addition, alkylation, and acylation to introduce the necessary functional groups and build the complex molecular framework (Ueda et al., 1991; Fleck et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features complex arrangements of atoms, including multiple rings (piperidine and pyrrolidinyl), amide linkages, and fluorinated alkyl chains. X-ray crystallography and NMR spectroscopy are common techniques used to determine the structure and confirm the stereochemistry of such molecules. These methods provide detailed insights into the bond lengths, angles, and three-dimensional arrangement of atoms within the molecule, which are crucial for understanding its reactivity and interaction with biological targets (Jimeno et al., 2003).
properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34F3N3O/c1-2-25-12-3-5-17(25)15-23-18(26)7-6-16-8-13-24(14-9-16)11-4-10-19(20,21)22/h16-17H,2-15H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJYPGPJOSLSTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCC2CCN(CC2)CCCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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